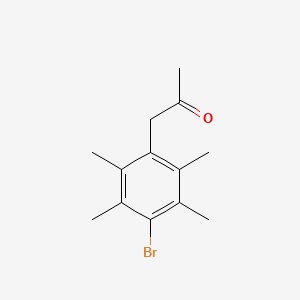

1-(4-Bromo-2,3,5,6-tetramethylphenyl)propan-2-one

Description

1-(4-Bromo-2,3,5,6-tetramethylphenyl)propan-2-one is a brominated aromatic ketone with the molecular formula C₁₃H₁₇BrO and a molecular weight of 269.18 g/mol . Its structure features a propan-2-one (acetone) moiety attached to a heavily substituted phenyl ring, including a bromine atom at the para position and methyl groups at the 2, 3, 5, and 6 positions. This substitution pattern enhances steric hindrance and influences electronic properties, making it distinct from simpler bromophenyl ketones. The compound is cataloged in commercial databases (e.g., Enamine Ltd) as a building block for pharmaceutical and materials science research .

Properties

Molecular Formula |

C13H17BrO |

|---|---|

Molecular Weight |

269.18 g/mol |

IUPAC Name |

1-(4-bromo-2,3,5,6-tetramethylphenyl)propan-2-one |

InChI |

InChI=1S/C13H17BrO/c1-7(15)6-12-8(2)10(4)13(14)11(5)9(12)3/h6H2,1-5H3 |

InChI Key |

RHMMGPOQBLPIKI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C(=C1CC(=O)C)C)C)Br)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(4-Bromo-2,3,5,6-tetramethylphenyl)propan-2-one typically involves the bromination of 2,3,5,6-tetramethylacetophenone. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(4-Bromo-2,3,5,6-tetramethylphenyl)propan-2-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions vary depending on the desired transformation. For example, substitution reactions may require the use of a base such as sodium hydroxide or potassium carbonate, while oxidation reactions may be carried out in acidic or basic media .

Scientific Research Applications

1-(4-Bromo-2,3,5,6-tetramethylphenyl)propan-2-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-Bromo

Biological Activity

1-(4-Bromo-2,3,5,6-tetramethylphenyl)propan-2-one is an organic compound with the molecular formula C13H17BrO. It is a derivative of acetophenone, characterized by a bromine atom and four methyl substituents on the phenyl ring. This compound has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry.

Synthesis and Properties

The synthesis of this compound typically involves the bromination of 2,3,5,6-tetramethylacetophenone. The reaction is performed in the presence of solvents such as acetic acid or chloroform under controlled conditions to ensure high yield and purity.

| Property | Value |

|---|---|

| CAS No. | 2758002-05-8 |

| Molecular Formula | C13H17BrO |

| Molecular Weight | 269.2 g/mol |

| Purity | ≥95% |

The biological activity of this compound is attributed to its structural features that influence its interaction with various biological targets. The presence of the bromine atom and the steric effects of the methyl groups enhance its reactivity and binding affinity to enzymes and receptors. This compound may act as an inhibitor or an activator in biochemical pathways, leading to alterations in cellular functions and physiological responses.

Biological Activity

Research has indicated several potential biological activities associated with this compound:

1. Antimicrobial Activity

Studies have shown that derivatives similar to this compound exhibit antimicrobial properties against various bacterial strains. The bromine substitution is believed to enhance the lipophilicity of the compound, facilitating better membrane penetration and increasing its efficacy against pathogens.

2. Antitumor Activity

Preliminary investigations suggest that this compound may possess antitumor properties. Its mechanism may involve the modulation of signaling pathways related to cell proliferation and apoptosis. Further studies are required to elucidate its specific targets within cancer cells.

3. Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. Specific assays indicate that it can inhibit enzymes involved in metabolic pathways, which may have implications for drug design targeting metabolic disorders.

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of brominated phenyl ketones, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.

Case Study 2: Antitumor Screening

A screening assay conducted on various cancer cell lines revealed that this compound exhibited cytotoxic effects on MCF-7 breast cancer cells with an IC50 value of approximately 20 µM.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

4-Bromo-2,3,5,6-tetramethylbenzoic Acid

- Molecular Formula : C₁₀H₉BrO₂

- Key Difference : Replaces the propan-2-one group with a carboxylic acid (-COOH).

- Applications diverge toward coordination chemistry or catalysis .

Methyl 3,4-dimethylbenzoylformate

- Molecular Formula : C₁₁H₁₂O₃

- Key Difference : Contains an ester (-COOCH₃) and a formyl group (-CO-) instead of a simple ketone.

- Impact : Higher polarity and susceptibility to hydrolysis compared to the stable propan-2-one structure .

Substituent Position and Electronic Effects

1-(4-Bromo-2-fluorophenyl)propan-1-one

- Molecular Formula : C₉H₈BrFO

- Key Difference : Fluorine at the 2-position vs. methyl groups.

- Impact : Fluorine’s electronegativity increases electron-withdrawing effects, altering reactivity in nucleophilic substitutions. The methyl groups in the target compound provide steric bulk, slowing such reactions .

2-Bromo-2-methyl-1-[4-(methylsulfanyl)-phenyl]propan-1-one

- Molecular Formula : C₁₁H₁₃BrOS

- Key Difference : Methylsulfanyl (-SMe) substituent at the para position.

Silver(I) N-Heterocyclic Carbene Complexes (e.g., Compound 2f)

- Key Difference : Incorporates a 2,3,5,6-tetramethylbenzyl-substituted imidazol-2-ylidene ligand.

Table 1: Comparative Physicochemical Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.